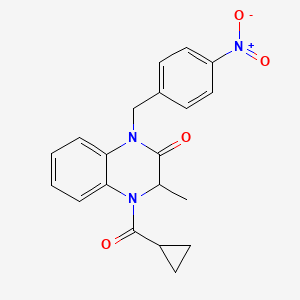
4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone” is a complex organic molecule. It contains several functional groups including a cyclopropyl group, a carbonyl group, a methyl group, a nitrobenzyl group, and a quinoxalinone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule . The nitrobenzyl group is a benzyl group substituted with a nitro group, which is a strong electron-withdrawing group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group is often involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a nitro group might make the compound more polar .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone belongs to the class of quinoxaline derivatives, which are known for their diverse chemical reactions and potential applications in various fields. Research has demonstrated the synthesis and reactions of similar quinoxaline derivatives. For instance, the reaction of 3-methyl-2(1H)quinoxalinone with different halides under specific conditions can produce various substituted quinoxalinones, highlighting the compound's versatile chemistry (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984). Additionally, the solid-phase synthesis of related quinoxalinones has been described, indicating the practicality of synthesizing such compounds (Lee, Murray, & Rivero, 1997).
Crystallography and Molecular Structure Analysis
The crystallographic study of quinoxalinone derivatives, including analyses using techniques like X-ray diffraction, provides insights into their molecular structures and intermolecular interactions. Such studies are crucial in understanding the compound's physical and chemical properties (Michelini et al., 2019). Additionally, the crystal structures of similar compounds have been determined to understand their structural characteristics better (Mondieig et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(cyclopropanecarbonyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-19(24)21(12-14-6-10-16(11-7-14)23(26)27)17-4-2-3-5-18(17)22(13)20(25)15-8-9-15/h2-7,10-11,13,15H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMQQCCGPHSPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3CC3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

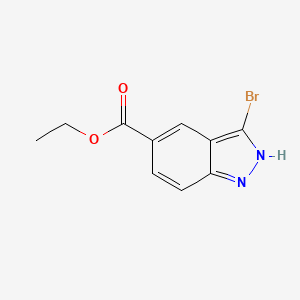
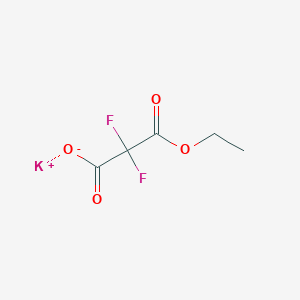
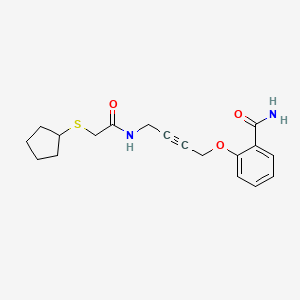
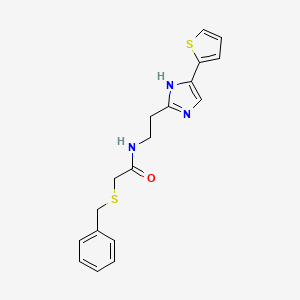
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2439818.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2439823.png)

![3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2439825.png)
![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2439826.png)
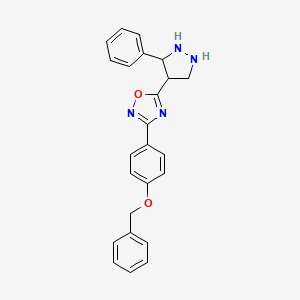
![N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide](/img/structure/B2439828.png)

![7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2439830.png)